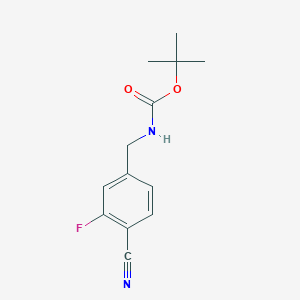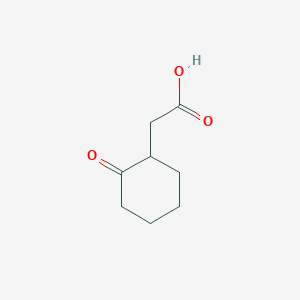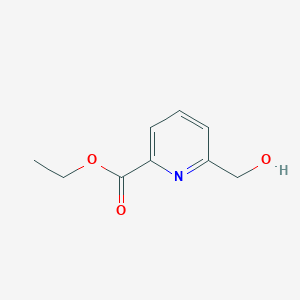![molecular formula C9H14O2 B1311411 8-Methylene-1,4-dioxaspiro[4.5]decane CAS No. 51656-90-7](/img/structure/B1311411.png)
8-Methylene-1,4-dioxaspiro[4.5]decane
Übersicht
Beschreibung
“8-Methylene-1,4-dioxaspiro[4.5]decane” is a chemical compound with the molecular formula C9H14O2 . It is a useful bifunctional synthetic intermediate and has been widely used in synthesizing organic chemicals .
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, which is structurally similar to 8-Methylene-1,4-dioxaspiro[4.5]decane, has been reported. The synthesis was carried out via selective deketalization in an acidic solution using 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as the raw material . After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .
Molecular Structure Analysis
The molecular structure of 8-Methylene-1,4-dioxaspiro[4.5]decane can be represented by the InChI code: InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2 . This indicates that the molecule consists of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms .
Wissenschaftliche Forschungsanwendungen
Conformational Studies
NMR Investigations on Conformation
A study using 1H NMR explored the conformation of derivatives of 1,4-dioxaspiro[4.5]decane, providing insights into the orientation of protons in these molecules. This has implications for understanding the chemical behavior and potential applications of these compounds (Csunderlik, Chirila, & Bacaloglu, 1982).
Assignment of Relative Configuration
Another study used various NMR techniques to assign the relative configuration of 1,4-dioxaspiro[4.5]decanes. This detailed characterization is essential for understanding the chemical properties and potential applications of these compounds (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Synthesis Methods
Enantioselective Synthesis Approach
Research on enantioselective synthesis methods for 1,4-dioxaspiro[4.5]decanes used homopropargylic alcohols, showcasing a method for creating these compounds with specific spatial arrangements. This approach is significant for pharmaceuticals and other applications where stereochemistry is crucial (Schwartz, Hayes, Kitching, & De Voss, 2005).
Synthesis of 1-Azaadamantan-4-one
Research involving the synthesis of 1,4-dioxaspiro[4.5]decan-8-yl-methylamine, a key intermediate for producing other structurally complex compounds, demonstrates the versatility of these spiro compounds in synthetic organic chemistry (Becker & Flynn, 1992).
Application in Chemistry
Spiroacetal Synthesis from Carbohydrates
Research demonstrated the synthesis of chiral spiroacetals, including 1,6-dioxaspiro[4.5]decane types, from carbohydrates. This process is vital for producing complex molecules with specific orientations, important in pharmaceuticals and agrochemicals (Martín, Salazar, & Suárez, 1995).
Nonlinear Optical Material Development
A study explored the use of 1,4-dioxa-8-azaspiro[4.5]decane in nonlinear optical devices, focusing on material purification, crystal growth, and optical properties. This highlights the potential of such compounds in advanced materials science (Kagawa et al., 1994).
Eigenschaften
IUPAC Name |
8-methylidene-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKBPCNPHCCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449533 | |
| Record name | 8-Methylene-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylene-1,4-dioxaspiro[4.5]decane | |
CAS RN |
51656-90-7 | |
| Record name | 8-Methylene-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)











